molecular formula C11H8N2O5 B035684 Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 1373835-07-4

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B035684
CAS No.: 1373835-07-4
M. Wt: 248.19 g/mol
InChI Key: OFNPBZVQMSFLIS-UHFFFAOYSA-N
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Description

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate through hydroamination at ambient temperature, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction of anthranilic acid derivatives with appropriate reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as hydrogen gas in the presence of a catalyst.

    Substituting agents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate include:

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with molecular targets. This compound’s nitro group and carboxylate ester provide distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNPBZVQMSFLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To Dowtherm A (trademark, 30 ml) refluxed under heating was added dimethyl 2-[(4-nitrophenyl)amino]-2-butenedioate (6.32 g, 22.6 mmol) obtained in Example 131, Step 1 over 5 min by small portions. The mixture was refluxed under heating for 25 min and the reaction mixture was cooled to room temperature. The reaction mixture was diluted with ether and the resulting precipitate was filtrated. The obtained crude crystals were suspended in methanol and collected by filtration to give methyl 1,4-dihydro-6-nitro-4-oxo-2-quinolinecarboxylate (4.75 g, 85%, dark brown crystals).
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